molecular formula C6H6FN B1628872 3-(Fluoromethyl)pyridine CAS No. 864684-87-7

3-(Fluoromethyl)pyridine

Cat. No. B1628872
M. Wt: 111.12 g/mol
InChI Key: WMCGGHPSLQFUDV-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)pyridine is a derivative of pyridine, which is an aromatic heterocyclic compound. It contains a fluorine atom and a carbon-containing pyridine, which are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . It’s an important ingredient for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of 3-(Fluoromethyl)pyridine and its derivatives has been a topic of interest in recent years. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

3-(Fluoromethyl)pyridine contains a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The presence of a fluorine atom in the molecule can give these compounds new functions and make them have better performance .


Chemical Reactions Analysis

The chemical reactions involving 3-(Fluoromethyl)pyridine are of significant interest. The researchers have published a detailed review of the physical and chemical properties and the synthetic routes of the fluorine-containing compounds via either a chlorine/fluorine substitution reaction or a condensation mechanism that employs a molecular building block containing fluorine and a pyridine in its structure .


Physical And Chemical Properties Analysis

3-(Fluoromethyl)pyridine is characterized by interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Fluorescent Chemosensors

Research has shown that 3-(Fluoromethyl)pyridine derivatives can be effective in the development of fluorescent chemosensors. For instance, pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have been synthesized for sensitivity to Fe3+/Fe2+ ions, and applied in living HepG2 cells. These chemosensors show good fluorescence activity and high selectivity for Fe3+/Fe2+ cations, useful for imaging Fe3+ in living cells (Maity et al., 2018).

Synthesis of Poly-substituted Pyridines

Another application involves the synthesis of poly-substituted 3-H, 3-F, or 3-trifluoromethyl pyridines. This process is based on C-F bond breaking of the anionically activated fluoroalkyl group, providing a supplement to pyridine synthesis (Chen et al., 2010).

Fluorescent pH Sensors

3-(Fluoromethyl)pyridine derivatives are also utilized in fluorescent pH sensors. A heteroatom-containing organic fluorophore, 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), exhibits intramolecular charge transfer and aggregation-induced emission, making it a potent fluorescent pH sensor in solution and solid states (Yang et al., 2013).

Chemosensors for Metal Ions

These compounds have been effectively used as chemosensors for metal ions. A pyrene-based chemosensor featuring a pyridine unit demonstrates high selectivities for detecting Cu2+ and Fe3+ ions (Guo et al., 2017).

Imaging and Detection in Cells

Additionally, they serve in imaging and detection of ions in live cells. For example, a pyridine-2-carbohydrazide functionalized fluorophoric Schiff base ligand has been used as an effective probe for detecting intracellular Cd(2+) ions in HeLa cells (Kar et al., 2015).

Synthesis of Fluorinated Compounds

They are also pivotal in the synthesis of fluorinated compounds. For instance, new fluorinated 3,6-dihydropyridines have been obtained by electrophilic fluorination of 1,2-dihydropyridines, providing a novel approach for synthesizing fluoromethyl pyridines (Pikun et al., 2020).

Water Treatment Applications

Finally, these compounds have applications in environmental sciences, such as in the degradation of pyridine in drinking water using dielectric barrier discharge systems (Li et al., 2017).

Safety And Hazards

While specific safety data for 3-(Fluoromethyl)pyridine was not found, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and keep away from heat/sparks/open flames/hot surfaces .

Future Directions

The demand for 3-(Fluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of 3-(Fluoromethyl)pyridine will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-(fluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCGGHPSLQFUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592276
Record name 3-(Fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluoromethyl)pyridine

CAS RN

864684-87-7
Record name 3-(Fluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864684-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RG Plevey, RW Rendell, JC Tatlow - Journal of Fluorine Chemistry, 1982 - Elsevier
Pyridine has been fluorinated over caesium tetrafluorocobaltate(III) (CsCo III F 4 ) at 300–400C to give a mixture of undecafluoro-N-methylpyrrolidine, bis(trifluoromethyl)amine, …
Number of citations: 26 www.sciencedirect.com
B Popko, D Appelbaum, CT Chen - knowledge.uchicago.edu
The present disclosure provides novel compounds, including compounds that bind to potassium channels, methods for their manufacture, and methods for their use, including their use …
Number of citations: 2 knowledge.uchicago.edu

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